molecular formula C14H12N2O4 B4522209 7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4522209
M. Wt: 272.26 g/mol
InChI Key: XEVMIMRMSNBQSW-UHFFFAOYSA-N
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Description

7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a heterocyclic compound featuring a hexahydroquinoline core substituted with a furan-2-yl group at position 7 and a carboxamide moiety at position 2.

Properties

IUPAC Name

7-(furan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c15-13(18)9-6-8-10(16-14(9)19)4-7(5-11(8)17)12-2-1-3-20-12/h1-3,6-7H,4-5H2,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVMIMRMSNBQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with quinoline precursors in the presence of catalysts and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,5-dione derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

Scientific Research Applications

7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets in the body. This compound may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Key Structural Features :

  • Core: 1,2,5,6,7,8-Hexahydroquinoline (partially saturated bicyclic system).
  • Substituents :
    • Furan-2-yl at position 7 (aromatic heterocycle).
    • Carboxamide (-CONH2) at position 3.
  • Molecular Formula : C14H13N3O4 (calculated).
  • Molecular Weight : ~299.28 g/mol.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

The following table compares the target compound with structurally related derivatives, focusing on substituents, functional groups, and molecular properties:

Compound Name Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide Furan-2-yl at C7; carboxamide at C3 Carboxamide C14H13N3O4 299.28 Reference compound
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide No substituents at C7 Carboxamide C10H10N2O3 206.20 Lacks furan-2-yl group; simpler structure
Methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate 5-Methyl-furan-2-yl at C7; methyl ester at C3 Ester (-COOCH3) C16H15NO5 301.30 Methyl ester instead of carboxamide; methylated furan
7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid 5-Methyl-furan-2-yl at C7; carboxylic acid at C3 Carboxylic acid (-COOH) C15H13NO5 287.27 Carboxylic acid instead of carboxamide
Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate 5-Methyl-furan-2-yl at C7; ethyl ester at C3 Ester (-COOCH2CH3) C17H17NO5 315.33 Ethyl ester; methylated furan
7-(Furan-2-yl)-2,5-dioxo-N-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide Furan-2-yl at C7; phenyl-carboxamide at C4 Phenyl-carboxamide C20H18N2O4 350.37 Octahydro core; carboxamide at C4 with phenyl group

Functional Group Impact on Properties

Carboxamide vs.

Furan Substitution :

  • The unsubstituted furan-2-yl group in the target compound provides a planar aromatic system for π-π interactions. Methylated furan derivatives (e.g., ) introduce steric hindrance and electron-donating effects, which could alter binding kinetics.

Core Saturation: The hexahydroquinoline core (partial saturation) balances rigidity and flexibility, whereas the octahydro analogue (fully saturated) in may exhibit altered conformational dynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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